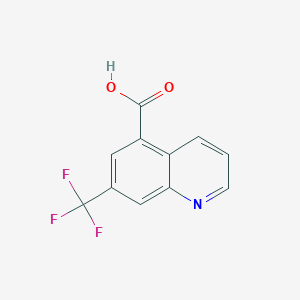

7-(Trifluoromethyl)quinoline-5-carboxylic acid

Description

7-(Trifluoromethyl)quinoline-5-carboxylic acid is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at the 7-position and a carboxylic acid (-COOH) moiety at the 5-position. The quinoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, which are advantageous in medicinal chemistry and materials science . The carboxylic acid group contributes to hydrogen-bonding interactions, influencing solubility and binding affinity to biological targets.

Properties

IUPAC Name |

7-(trifluoromethyl)quinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8(10(16)17)7-2-1-3-15-9(7)5-6/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOHLIUHSTYNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)quinoline-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions and subsequent functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

Recent studies have highlighted the cytotoxic properties of quinoline derivatives, including 7-(Trifluoromethyl)quinoline-5-carboxylic acid. Research indicates that this compound can inhibit the growth of various cancer cell lines, such as cervical HeLa and mammary MCF7 cells. The mechanism is believed to involve chelation with divalent metals, which may enhance its anticancer efficacy . -

Anti-inflammatory Properties :

The compound has demonstrated anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies showed that it effectively reduces inflammation in macrophage models without exhibiting significant cytotoxicity . -

Farnesoid X Receptor Modulation :

This compound has been identified as a modulator of the farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis and lipid metabolism. This modulation can have implications for treating metabolic disorders .

Biochemical Research

-

Drug Repurposing :

The dual functionality of this compound as both an anti-inflammatory and anticancer agent positions it as a candidate for drug repurposing efforts. The exploration of existing compounds for new therapeutic uses is becoming increasingly important due to rising drug development costs and time constraints . -

Structure-Activity Relationship Studies :

Ongoing research into the structure-activity relationships (SAR) of quinoline derivatives aims to optimize their pharmacological profiles. Modifications to the core structure can lead to enhanced biological activities and reduced side effects, making them more viable as therapeutic agents .

Experimental Data and Case Studies

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

7-(Trifluoromethyl)quinoline-3-carboxylic acid

- Structure : Trifluoromethyl at 7-position, carboxylic acid at 3-position.

- Key Differences : The 3-carboxylic acid group alters hydrogen-bonding directionality and steric interactions compared to the 5-position. This positional shift may reduce planarity and affect binding to enzymes or receptors .

- Similarity Score : 0.75 (structural similarity to target compound) .

8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid

- Structure : Methoxy (-OCH₃) at 8-position, trifluoromethyl at 2-position, carboxylic acid at 5-position.

- The trifluoromethyl at position 2 may sterically hinder interactions compared to the 7-position .

8-(Trifluoromethyl)quinoline-5-carboxylic acid

Halogenated and Hybrid Derivatives

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

- Structure : Chlorine at 6-position, furan-phenyl-trifluoromethyl hybrid at 2-position.

7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- Structure: Chloro, fluoro, and 4-oxo-dihydroquinoline core.

- Key Differences: The dihydroquinoline (partially saturated) scaffold reduces aromaticity, impacting DNA intercalation or enzyme inhibition. The 4-oxo group may chelate metal ions, relevant to antibacterial applications .

Tetrahydroisoquinoline Analogs

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

- Structure: Saturated tetrahydroisoquinoline core with CF₃ at 7-position.

- Key Differences: Reduced aromaticity and increased conformational flexibility may alter pharmacokinetics (e.g., blood-brain barrier penetration). The compound has a lower molecular weight (245.20 g/mol) and higher hydrogen-bond acceptor count (6) compared to fully aromatic quinolines .

Biological Activity

7-(Trifluoromethyl)quinoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances the lipophilicity and biological activity of quinoline derivatives, making them valuable in drug design.

- Chemical Formula: C10H6F3N

- CAS Number: 959034-77-6

- Molecular Weight: 201.16 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 12 | 128 |

| Candida albicans | 14 | 64 |

The presence of the trifluoromethyl group significantly enhances the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against specific cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 35 | Inhibition of PI3K/Akt signaling pathway |

The compound's ability to induce apoptosis is attributed to its influence on mitochondrial membrane potential and the activation of caspases, which are crucial for programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various quinoline derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable inhibition zone, indicating its potential as a therapeutic agent against resistant strains.

- Cytotoxicity Assessment : In a comparative study, the cytotoxic effects of several quinoline derivatives were assessed using the MTT assay on RAW 264.7 macrophage cells. The results indicated that while exhibiting antibacterial activity, the compound maintained a favorable safety profile with low cytotoxicity levels comparable to standard antibiotics like ampicillin .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It can modulate receptor activity involved in cell signaling pathways related to growth and apoptosis.

- Gene Expression Modulation : The compound may influence gene expression related to stress responses in cells, promoting apoptosis in cancer cells while disrupting microbial functions .

Q & A

Q. What are the standard synthetic routes for preparing 7-(trifluoromethyl)quinoline-5-carboxylic acid?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. A common approach includes:

- Trifluoromethylation : Introducing the trifluoromethyl group via reagents like trifluoromethyl copper complexes or using trifluoroacetic anhydride in acidic conditions .

- Carboxylation : Functionalizing the quinoline ring at the 5-position using carbonylation agents (e.g., CO₂ under high pressure) or via hydrolysis of nitrile intermediates .

- Purification : Recrystallization from polar aprotic solvents (e.g., THF) or chromatography for high-purity yields.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and trifluoromethyl group integration .

- HPLC-MS : For purity assessment and molecular weight confirmation .

- IR Spectroscopy : Identification of carboxylic acid (-COOH) and C-F stretching vibrations (~1100–1250 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

- Maintain temperature at 2–8°C in a dry environment to avoid hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and efficiency of this compound?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity. For example:

- Step 1 : Cyclocondensation of aminophenol derivatives with trifluoromethyl ketones under microwave conditions (150°C, 300 W).

- Step 2 : Carboxylation via microwave-enhanced hydrolysis of nitrile intermediates in acidic media .

- Yield Improvement : Reported increases from 60% (conventional) to 85% (microwave) .

Q. What mechanistic insights explain the antimicrobial activity of this compound against resistant strains?

The trifluoromethyl group enhances lipophilicity, promoting bacterial membrane penetration. Studies suggest:

Q. Why do in vitro and in vivo bioactivity results often diverge for this compound?

Key factors include:

- Metabolic Stability : Rapid glucuronidation of the carboxylic acid group in vivo reduces bioavailability .

- Solubility Limitations : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) hinders systemic distribution .

- Experimental Design : In vitro assays may overlook protein binding or efflux pump interactions .

Q. How can structural modifications enhance solubility without compromising bioactivity?

Strategies include:

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) to improve membrane permeability .

- PEGylation : Attaching polyethylene glycol chains to increase hydrophilicity .

- Co-crystallization : Using co-solvents like DMSO or cyclodextrins to enhance dissolution rates .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported antimicrobial IC₅₀ values across studies?

- Standardize Assays : Use consistent bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton broth) .

- Control for Substituent Effects : Compare analogs with varying substituents (Table 1) to isolate the trifluoromethyl group’s impact .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Substituent Position | IC₅₀ (μM, E. coli) |

|---|---|---|

| 7-(Trifluoromethyl)quinoline-5-COOH | 7-CF₃, 5-COOH | 12.5 |

| 6-Methoxyquinoline-4-COOH | 6-OCH₃, 4-COOH | 45.2 |

| 8-Chloroquinoline-3-COOH | 8-Cl, 3-COOH | 28.7 |

Methodological Guidance

Q. What protocols are recommended for evaluating metabolic stability in hepatic microsomes?

- Incubation : Use 1 mg/mL liver microsomes (human or rat) with NADPH regeneration systems at 37°C.

- Sampling : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS analysis.

- Data Interpretation : Calculate half-life (t₁/₂) using first-order decay models .

Q. How can computational modeling predict binding affinities to biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA gyrase (PDB: 1KZN).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.